4-(Dimethylamino)benzamide 4-(Dimethylamino)benzamide
Brand Name: Vulcanchem
CAS No.: 6083-47-2
VCID: VC1978525
InChI: InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
SMILES: CN(C)C1=CC=C(C=C1)C(=O)N
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

4-(Dimethylamino)benzamide

CAS No.: 6083-47-2

Cat. No.: VC1978525

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)benzamide - 6083-47-2

Specification

CAS No. 6083-47-2
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 4-(dimethylamino)benzamide
Standard InChI InChI=1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
Standard InChI Key NWIDZTRKSULSGB-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)N
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)N

Introduction

Chemical Properties and Structure

4-(Dimethylamino)benzamide is an aromatic benzamide derivative characterized by a dimethylamino group at the para position of the benzene ring. The compound's basic properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 4-(Dimethylamino)benzamide

PropertyValue
CAS Number6083-47-2
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
IUPAC Name4-(Dimethylamino)benzamide
Synonyms4'-(Dimethylamino)benzamide, p-dimethylaminobenzamide
StateSolid
InChI1S/C9H12N2O/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12)
InChI KeyNWIDZTRKSULSGB-UHFFFAOYSA-N

The molecular structure consists of a benzene ring with an amide group (-CONH2) and a dimethylamino group (-N(CH3)2) in the para position. This structure gives the compound unique chemical properties, including the ability to participate in various chemical reactions typical of benzamide derivatives .

Spectral Characteristics

Spectroscopic analysis is essential for confirming the structure and purity of 4-(Dimethylamino)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural insights.

NMR Spectroscopy

The 1H NMR and 13C NMR spectral data of 4-(Dimethylamino)benzamide have been documented in the literature. The compound exhibits characteristic signals that confirm its structure.

Table 2: NMR Spectral Data for 4-(Dimethylamino)benzamide

Spectrum TypeChemical Shifts and Assignments
1H NMRδ 7.42 – 7.34 (m, 1H), 6.66 (d, J = 8.9 Hz, 1H), 3.07 (s, 1H), 2.99 (s, 1H)
13C NMRδ 172.37, 151.44, 132.30, 129.41, 123.08

These spectral characteristics help differentiate 4-(Dimethylamino)benzamide from other structurally similar compounds . The peaks at δ 3.07 and δ 2.99 in the 1H NMR spectrum are particularly significant as they correspond to the methyl groups of the dimethylamino functionality.

Infrared Spectroscopy

Infrared spectroscopy of 4-(Dimethylamino)benzamide reveals characteristic absorption bands for functional groups present in the molecule. The C=O stretching vibration signal in the infrared spectra is particularly significant for confirming the presence of the amide group .

Synthesis Methods

Several synthetic approaches have been reported for preparing 4-(Dimethylamino)benzamide. The compound can be synthesized through various reaction pathways depending on the starting materials and desired purity.

Oxidative Amidation

Related Compounds and Structural Analogs

4-(Dimethylamino)benzamide is part of a larger family of benzamide derivatives. Understanding its structural relatives provides context for its properties and applications.

N,N-Dimethyl Derivative

4-(Dimethylamino)-N,N-dimethylbenzamide (CAS: 21566-11-0) is a closely related compound with a molecular formula of C11H16N2O and molecular weight of 192.26 g/mol. This derivative contains additional methyl groups on the amide nitrogen, modifying its chemical properties and potential applications .

Functionalized Derivatives

Several functionalized derivatives of 4-(Dimethylamino)benzamide have been synthesized for specific applications:

  • 4-(Dimethylamino)-N-(2-propynyl)benzamide introduces an alkyne functionality

  • 4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide serves as a selective HDAC1 inhibitor

  • N-benzyl-3,5-difluoro-4-(dimethylamino)benzamide introduces fluorine atoms and a benzyl group

These structural modifications alter the physicochemical properties and biological activities of the parent compound.

Biological Activity and Applications

4-(Dimethylamino)benzamide and its derivatives have shown promising biological activities, leading to various potential applications in medicinal chemistry and related fields.

HDAC Inhibition

A close derivative, 4-(dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide, has been identified as a selective histone deacetylase 1 (HDAC1) inhibitor. The deacetylation of histones by HDAC is associated with transcriptional silencing, making HDAC inhibitors potential candidates for cancer treatment .

Anti-inflammatory Properties

Some benzamide derivatives containing the 4-(dimethylamino) moiety have been investigated for their anti-inflammatory properties. Research has shown that certain structural modifications can enhance this activity, positioning these compounds as potential candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

Advanced benzamide derivatives with the 4-(dimethylamino) group have been explored for their anticancer potential. For example, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has shown promise as a potent class I selective HDAC inhibitor with anticancer properties .

Analytical Methods

Several analytical techniques are employed for the identification, characterization, and quantification of 4-(Dimethylamino)benzamide.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of 4-(Dimethylamino)benzamide. These techniques provide valuable information about the purity and identity of the compound .

Spectroscopic Methods

Besides NMR, other spectroscopic methods used for analyzing 4-(Dimethylamino)benzamide include:

  • UV-Visible spectroscopy

  • Mass spectrometry

  • Raman spectroscopy

These analytical techniques are essential for quality control and research purposes.

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